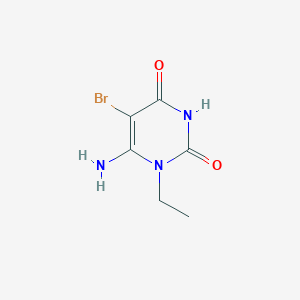
3-Hidroxi-4H-piran-4-ona
Descripción general
Descripción
El ácido piromecónico, también conocido como 3-hidroxi-4H-piran-4-ona, es un compuesto químico con la fórmula molecular C5H4O3. Es un derivado de la pirona y es conocido por su estructura y propiedades únicas.
Aplicaciones Científicas De Investigación
El ácido piromecónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de varios compuestos orgánicos e intermediarios.
Mecanismo De Acción
El mecanismo de acción del ácido piromecónico implica su interacción con varios objetivos moleculares y vías. Se ha demostrado que modula la actividad de enzimas como la superóxido dismutasa (SOD) y la catalasa (CAT), mejorando sus efectos antioxidantes. Además, puede inhibir la producción de citocinas proinflamatorias, lo que reduce la inflamación .
Compuestos similares:
Maltol: Un compuesto relacionado con estructura y propiedades similares, utilizado en las industrias alimentaria y farmacéutica.
Etilmaltol: Otro derivado con aplicaciones en las industrias de saborizantes y fragancias.
Ácido kójico: Conocido por sus propiedades de aclaramiento de la piel y utilizado en cosméticos.
Unicidad del ácido piromecónico: El ácido piromecónico se destaca por su combinación única de propiedades antioxidantes, antiinflamatorias y neuroprotectoras.
En conclusión, el ácido piromecónico es un compuesto de gran interés debido a sus diversas aplicaciones y propiedades únicas
Análisis Bioquímico
Biochemical Properties
3-Hydroxy-4H-pyran-4-one has been found to inhibit the tyrosinase enzyme, which is why it has been mainly used as a whitening agent in cosmetics . It interacts with enzymes, proteins, and other biomolecules in various biochemical reactions. For instance, it has been found to form effective interactions with the β-tubulin protein .
Cellular Effects
3-Hydroxy-4H-pyran-4-one has diverse biological activities. It has been found to have significant antibacterial, antifungal, anticancer, anticonvulsant, anti-Alzheimer’s disease, and metal chelating activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-Hydroxy-4H-pyran-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the tyrosinase enzyme, which is involved in the biosynthesis of the skin pigment melanin .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido piromecónico se puede sintetizar mediante varios métodos. Una síntesis eficiente implica el reordenamiento catalizado por ácido de 2-alquil-4,5-epoxi-6-metoxitetrahidropiran-3-onas. Estos precursores se obtienen por epoxidación de 2-alquil-6-metoxipiran-3 (6H) -onas, que se sintetizan a partir de alcoholes furfurílicos .
Métodos de producción industrial: La producción industrial de ácido piromecónico generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso se optimiza para garantizar un alto rendimiento y pureza, lo que lo hace adecuado para diversas aplicaciones en investigación e industria .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido piromecónico experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones están facilitadas por su estructura única, que permite múltiples puntos de reactividad.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2) para oxidar el ácido piromecónico.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan para reacciones de reducción.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio (NaOH) y varios haluros de alquilo.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
Maltol: A related compound with similar structure and properties, used in food and pharmaceutical industries.
Ethylmaltol: Another derivative with applications in flavoring and fragrance industries.
Kojic Acid: Known for its skin-lightening properties and used in cosmetics.
Uniqueness of Pyromeconic Acid: Pyromeconic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties.
Propiedades
IUPAC Name |
3-hydroxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYIMQVTPXPUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060091 | |
| Record name | 4H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-63-9 | |
| Record name | 3-Hydroxy-4-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyromeconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4H-pyran-4-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-4H-PYRAN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0G2X46R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyromeconic acid?
A1: Pyromeconic acid has a molecular formula of C5H4O3 and a molecular weight of 112.08 g/mol. []
Q2: How is pyromeconic acid typically synthesized?
A2: Pyromeconic acid can be synthesized through several methods, including:
- Decarboxylation of Meconic or Comenic Acid: This traditional method involves heating meconic or comenic acid to high temperatures, leading to the release of carbon dioxide and the formation of pyromeconic acid. [, ]
- Acid-Catalyzed Rearrangement: Starting with 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones, pyromeconic acid and its derivatives can be synthesized via acid-catalyzed rearrangement. []
- From Furfuryl Alcohol: A more recent approach involves treating furfuryl alcohol with chlorine in the presence of sodium acetate, achieving a significant yield of pyromeconic acid. []
Q3: What are the key spectroscopic characteristics of pyromeconic acid?
A3: Pyromeconic acid exhibits distinctive spectroscopic features, particularly in NMR and Mass Spectrometry:
- NMR: Both 1H and 13C NMR spectra provide valuable information about the structure and conformation of pyromeconic acid and its derivatives. [, , , ]
- Mass Spectrometry: Techniques like FAB-MS (Fast Atom Bombardment Mass Spectrometry) help identify pyromeconic acid and its glycosides through the detection of pseudo-molecular ions. []
Q4: What are some notable biological activities of pyromeconic acid and its derivatives?
A4: Research suggests that pyromeconic acid and its derivatives exhibit several promising biological activities:
- Siderophile Activity: Pyromeconic acid demonstrates siderophile activity, meaning it can bind and transport iron. This property has implications for its potential use in treating iron-related disorders. []
- Central Depressant Effects: Studies in mice have shown that certain derivatives of pyromeconic acid, such as 2-butyl- and 2-isobutylpyromeconic acid, exhibit central depressant effects, including anticonvulsant properties. []
- Anti-Alzheimer's Potential: Novel pyromeconic acid-styrene hybrid compounds have shown promising results in vitro and in vivo as potential treatments for Alzheimer's disease. These compounds exhibited activities such as inhibiting amyloid-beta (Aβ) aggregation, anti-inflammatory effects, and antioxidant properties. []
- Antifungal Activity: Glycerylerigeroside, a unique γ-pyrone derivative isolated from Erigeron annuus, displayed potent antifungal activity against Candida albicans. Molecular docking studies suggest that it may exert its effects by interacting with the active site of sterol 14α-demethylase (CYP51). []
- Anti-inflammatory and Itch Relief: Pyromeconic acid-enriched water extracts from Erigeron annuus have shown potential as a cosmetic ingredient for providing itch relief and anti-inflammatory activity. []
Q5: How does pyromeconic acid exert its anti-Alzheimer's effects?
A5: Research suggests that pyromeconic acid derivatives may combat Alzheimer's disease through multiple mechanisms:
- Inhibition of Aβ Aggregation: These compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. []
- Anti-inflammatory Action: They can reduce neuroinflammation, which is believed to contribute to the progression of Alzheimer's disease. []
- Antioxidant Properties: Pyromeconic acid derivatives can scavenge free radicals and protect neurons from oxidative stress, another factor implicated in Alzheimer's disease. [, ]
Q6: What is the significance of the antifungal activity of glycerylerigeroside?
A6: The discovery of glycerylerigeroside's potent antifungal activity against Candida albicans is significant because it presents a potential new avenue for developing antifungal treatments. This is particularly relevant in the face of increasing antifungal resistance. []
Q7: What are the traditional medicinal uses of plants containing pyromeconic acid?
A7: Plants rich in pyromeconic acid and its derivatives, such as species from the Erigeron genus, have a history of use in traditional medicine for treating various ailments, including:
Q8: How does pyromeconic acid behave as a chelating agent?
A8: Pyromeconic acid acts as a bidentate ligand, meaning it can bind to metal ions through two donor atoms. It forms chelate complexes with various metal ions, including aluminum, gallium, and indium. [, ]
Q9: What is the significance of chelatoaromaticity in pyromeconic acid complexes?
A9: The formation of metal complexes with pyromeconic acid can lead to an increase in the aromaticity of the pyrone ring, a phenomenon known as chelatoaromaticity. This enhanced aromaticity contributes to the stability of these complexes. []
Q10: What are the potential applications of pyromeconic acid's chelating properties?
A10: The chelating ability of pyromeconic acid and its derivatives makes them promising candidates for various applications:
- Cell-Labeling: Hydroxypyranones, including pyromeconic acid derivatives, have been explored as bidentate ligands for chelating indium(III), with potential applications in cell labeling. []
- Antimicrobial Agents: Oxidovanadium(V) complexes incorporating pyromeconic acid and its derivatives as ligands have shown promising antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. [, ]
Q11: How do burning chemicals influence the thermal decomposition of cigarette paper containing pyromeconic acid?
A11: The addition of burning chemicals, typically organic acid salts and phosphates, to cigarette paper containing pyromeconic acid can influence the yields of specific volatile compounds generated during pyrolysis. For instance, the addition of burning chemicals has been shown to decrease the yields of certain carbonyl compounds, including pyromeconic acid itself. []
Q12: How is computational chemistry used to study pyromeconic acid?
A12: Computational chemistry plays a vital role in understanding the properties and behavior of pyromeconic acid.
- DFT Calculations: Density Functional Theory (DFT) calculations have been employed to evaluate the antioxidant properties of pyromeconic acid and other natural products by determining their O-H bond dissociation enthalpies (BDEs) and ionization potentials (IPs). [, ]
- Molecular Docking: This technique has been used to predict the binding mode of pyromeconic acid derivatives with target proteins, such as sterol 14α-demethylase (CYP51) in Candida albicans. []
Q13: How does modifying the structure of pyromeconic acid affect its biological activity?
A13: Structural modifications to the pyromeconic acid scaffold can significantly impact its biological activity.
- Alkylation at the 2-Position: Introducing alkyl groups at the 2-position of the pyromeconic acid ring can influence its central nervous system depressant effects. For example, 2-butyl- and 2-isobutylpyromeconic acid were found to be more potent anticonvulsants than other 2-alkyl derivatives. []
- Hybrid Compounds: Combining pyromeconic acid with other pharmacophores, such as styrene, has led to the development of novel compounds with enhanced anti-Alzheimer's properties. []
- Glycosylation: The addition of a glyceroxy side chain to pyromeconic acid β-D-glucopyranoside resulted in glycerylerigeroside, a compound with potent antifungal activity. []
Q14: What are the challenges and strategies for improving the drug-like properties of pyromeconic acid derivatives?
A14: While pyromeconic acid derivatives show promise as therapeutic agents, optimizing their drug-like properties is crucial.
- Solubility and Bioavailability: Improving the solubility and bioavailability of these compounds is often necessary for effective therapeutic application. []
- Targeted Delivery: Developing strategies for targeted delivery to specific tissues or cells can enhance efficacy and minimize off-target effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


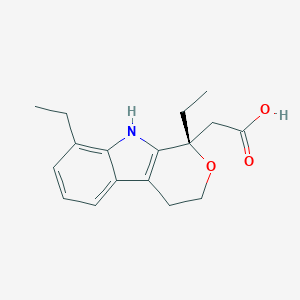
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
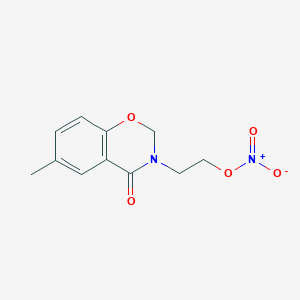
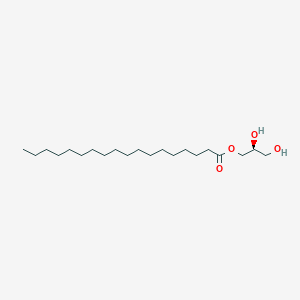
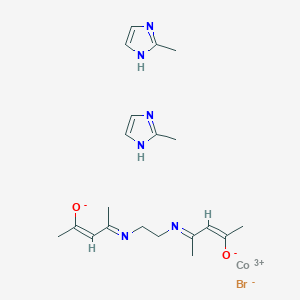
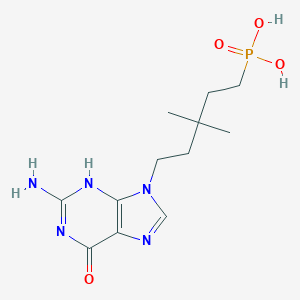
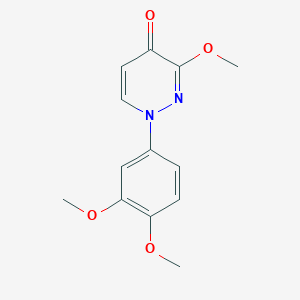
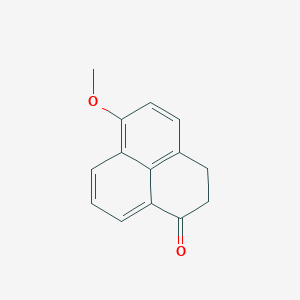
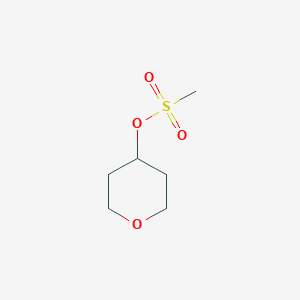
![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)

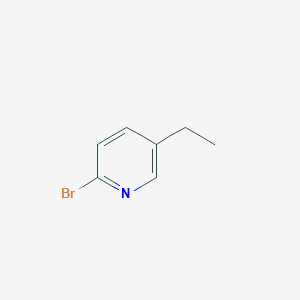
![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)
